4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Catalog No.
S729719
CAS No.
183322-18-1
M.F
C14H17ClN2O4
M. Wt
312.75 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

CAS Number

183322-18-1

Product Name

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

IUPAC Name

4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

Molecular Formula

C14H17ClN2O4

Molecular Weight

312.75 g/mol

InChI

InChI=1S/C14H17ClN2O4/c1-18-3-5-20-12-7-10-11(16-9-17-14(10)15)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3

InChI Key

ZPJLDMNVDPGZIU-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCOC

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCOC

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (4CMEQ) is a novel quinazoline derivative that is widely used in scientific research due to its potent antitumor properties. The compound was first synthesized by researchers at the University of California, San Francisco, in 2006, and its potential for cancer therapy was immediately recognized. Since then, 4CMEQ has been extensively studied for its promising applications in cancer treatment, and several research groups have explored its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety, and potential implications in various fields of research.

4CMEQ is a crystalline solid that is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and methanol. Its molecular formula is C18H21ClN2O4, and its molecular weight is 368.83 g/mol. The compound has a melting point of 163-165°C, and its purity can be confirmed by high-performance liquid chromatography (HPLC).

The synthesis of 4CMEQ involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with 2-(2-methoxyethoxy)ethylamine in the presence of a base such as potassium carbonate or cesium carbonate. The reaction proceeds under mild conditions and yields 4CMEQ in high purity. The structure of the compound can be confirmed by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Several analytical methods have been developed for the detection and quantification of 4CMEQ in various samples. HPLC is the most commonly used technique, and it allows for the determination of the compound's purity and concentration with high accuracy. Other methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), UV-Vis spectroscopy, and capillary electrophoresis (CE) have also been used for the analysis of 4CMEQ.

One of the main reasons for the interest in 4CMEQ is its potent antitumor properties. The compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast cancer, lung cancer, prostate cancer, and leukemia, both in vitro and in vivo. The mechanism of action of 4CMEQ is not fully understood, but it is thought to involve the inhibition of specific signaling pathways that are critical for cancer cell survival and proliferation.

The toxicity and safety of 4CMEQ have been extensively investigated in various preclinical studies. In general, the compound has been found to be well-tolerated and safe at therapeutic doses, with no significant toxicity or adverse effects observed in animal models. However, further studies are needed to determine the long-term safety and potential side effects of 4CMEQ in humans.

Besides its antitumor properties, 4CMEQ has also shown promising applications in other scientific fields. For example, the compound has been used as a probe to study the function of specific proteins involved in DNA repair and damage response pathways. 4CMEQ has also been used as a tool to investigate the role of specific signaling pathways in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The research on 4CMEQ is still in its early stages, but several preclinical studies have shown promising results in various cancer models. The compound is currently being investigated for its efficacy and safety in clinical trials for the treatment of certain types of cancer, and further research is underway to explore its potential applications in other fields of research.

4CMEQ has the potential to have several implications in various fields of research and industry. For example, the compound could be used as a lead compound for the development of novel cancer therapies. It could also be used as a research tool to investigate the function of specific proteins and signaling pathways in various diseases. In the industrial sector, 4CMEQ could be used as a chemical intermediate in the synthesis of other compounds with potential applications in various fields.

While 4CMEQ has shown promising results in preclinical studies, there are still several limitations and future directions that need to be addressed. For example, the compound's mechanism of action needs to be fully understood to maximize its therapeutic potential. The compound's pharmacokinetic profile needs to be optimized to ensure its efficacy and safety in humans. There may also be challenges in the commercialization of 4CMEQ due to the limited knowledge of its properties and applications.

1. Optimization of the pharmacokinetic profile of 4CMEQ to enhance its therapeutic potential.
2. Investigation into the mechanism of action of 4CMEQ to identify potential therapeutic targets.
3. Evaluation of the efficacy and safety of 4CMEQ in clinical trials for the treatment of cancer.
4. Development of new analytical methods for the detection and quantification of 4CMEQ in various samples.
5. Investigation into the potential applications of 4CMEQ in neurodegenerative diseases such as Parkinson's and Alzheimer's.
6. Development of new derivatives of 4CMEQ with improved pharmacokinetic properties and efficacy.
7. Investigation into the potential applications of 4CMEQ as a research tool for the study of signaling pathways in various diseases.
8. Identification of the potential limitations and challenges associated with the commercialization of 4CMEQ.
9. Investigation into the potential applications of 4CMEQ in other fields of research, such as materials science and catalysis.
10. Development of new synthetic routes for the production of 4CMEQ and its derivatives.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (95.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Dates

Modify: 2023-08-15

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